molecular formula C9H13Cl2N B7897306 (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride

(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B7897306
M. Wt: 206.11 g/mol
InChI Key: WGBWFBWTSUGMNB-FVGYRXGTSA-N
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Description

(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine compound with a chlorophenyl group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral amine precursor.

    Chlorination: The precursor undergoes chlorination to introduce the chlorophenyl group.

    Resolution: The resulting mixture is resolved to obtain the desired (S)-enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(4-Chlorophenyl)propan-1-amine hydrochloride: A structural isomer with the chlorine atom in a different position.

    1-(3-Bromophenyl)propan-1-amine hydrochloride: A similar compound with a bromine atom instead of chlorine.

Uniqueness

(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride, commonly referred to as 3-chloromethcathinone (3-CMC), is a synthetic compound belonging to the cathinone class, which is known for its stimulant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H12ClN·HCl
  • Molecular Weight : 251.57 g/mol
  • IUPAC Name : this compound

The compound features a propan-1-amine backbone substituted with a 3-chlorophenyl group, which plays a crucial role in its biological interactions.

This compound acts primarily as a monoamine releaser , influencing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism is similar to other amphetamine derivatives, where the compound enters presynaptic neurons and promotes the release of stored neurotransmitters into the synaptic cleft.

Key Mechanisms:

  • Dopamine Receptor Interaction : The compound has shown potential as a D3 dopamine receptor agonist, promoting β-arrestin translocation and G protein activation .
  • Stimulant Effects : Its action leads to increased alertness, euphoria, and enhanced physical performance, typical of stimulant drugs.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

Case Study 1: Acute Poisoning

A notable case involved acute poisoning linked to 3-CMC use. Symptoms included agitation, hyperventilation, and severe cardiovascular effects. Autopsy findings revealed pulmonary edema and signs of internal organ stress . This underscores the potential dangers associated with misuse.

Case Study 2: Drug-Impaired Driving

In investigations related to drug-impaired driving, 3-CMC was confirmed in biological samples from individuals involved in accidents. Reports indicated significant physiological effects such as increased heart rate and blood pressure .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
(S)-1-(3-Chlorophenyl)propan-1-amineAmine structure with chlorine substitutionNeurotransmitter modulation
(R)-1-(4-Fluorophenyl)propan-1-amineDifferent halogen; enantiomerPotential antidepressant effects
3-(4-Bromophenyl)propanamideAmide instead of amineDifferent metabolic pathways

Properties

IUPAC Name

(1S)-1-(3-chlorophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBWFBWTSUGMNB-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075715-57-9
Record name 1075715-57-9
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